DAP, an analogue of adenine, can be converted to nucleotides that serve as substrates for incorporation into nucleic acids by polymerases in place of (d)AMP.
In this study, 2,6-diaminopurine was successfully grafted onto cellulose nanocrystal (CNC) backbones.
The method involves the use of DAP to repair CPDs in high yield under prebiotic conditions.
DAP is used to study the molecular recognition between ligands and DNA.
DAP, an analogue of adenine, is converted to nucleotides that serve as substrates for incorporation into nucleic acids by polymerases in place of (d)AMP.
The DAP·T pair affects the local flexibility of DNA and impedes the interaction with helix bending proteins.
DAP is used in the chemical synthesis of LNA-2,6-diaminopurine riboside.
The method involves the use of DAP in the chemical synthesis of LNA-2,6-diaminopurine riboside.
The presence of an additional amino group at position 2 relative to adenine results in formation of a third hydrogen bond when interacting with uridine.
2,6-Diaminopurine is a purine derivative characterized by the presence of two amino groups at positions 2 and 6 of the purine ring. This compound is structurally similar to adenine, differing only by the additional amino group at position 2, which allows it to form three hydrogen bonds with thymine, enhancing base pairing stability in nucleic acids. It was first identified in the genetic material of certain cyanophages in 1977 and has since been studied for its unique properties and potential applications in biochemistry and molecular biology .
The mechanism by which 2,6-DAP acted against leukemia is not fully understood. Research suggests it might have arrested the cell cycle in cancer cells [].
Recent studies suggest that 2,6-DAP, in its free form, can suppress a protein (FTSJ1) involved in stopping translation at certain codons (triplets of nucleotides). This allows for "readthrough" of nonsense mutations (codons that normally stop protein synthesis) potentially leading to functional protein production [].
The ability of 2,6-DAP to form under prebiotic conditions and its role in promoting DNA repair suggest it might have played a role in the emergence of early life forms [].
2,6-Diaminopurine exhibits notable biological activities:
The synthesis of 2,6-diaminopurine can be achieved through several methods:
The unique properties of 2,6-diaminopurine lend themselves to various applications:
Studies have demonstrated that 2,6-diaminopurine interacts effectively with other nucleobases:
Several compounds share structural similarities with 2,6-diaminopurine. Here are some notable examples:
Compound | Structural Features | Unique Properties |
---|---|---|
Adenine | Purine base with an amino group at position 6 | Forms two hydrogen bonds with thymine |
Guanine | Purine base with an amino group at position 2 | Forms three hydrogen bonds with cytosine |
2-Aminoadenine | Similar structure but lacks the amino group at position 6 | Functions similarly to adenine but less stable |
2-Amino-6-chloropurine | Chlorinated derivative of purines | Precursor for synthesizing 2,6-diaminopurine |
N^6-Methyladenosine | Methylated form of adenine | Plays a role in RNA methylation processes |
The uniqueness of 2,6-diaminopurine lies in its ability to form three hydrogen bonds with thymidine compared to the two formed by adenine. This property enhances its stability within nucleic acid structures and contributes significantly to its biological functions.
Irritant;Health Hazard